

The Azepane-Pyrazole Scaffold: A Technical Guide to Privileged Ligand Discovery

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Compound of Interest

Compound Name: 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

CAS No.: 1872525-17-1

Cat. No.: B2401689

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Executive Summary

The fusion of azepane (a seven-membered saturated nitrogen heterocycle) with pyrazole (a five-membered aromatic heterocycle) represents a classic exercise in "scaffold hopping" to optimize pharmacokinetics and receptor subtype selectivity. Historically emerging from the optimization of dopamine D4 antagonists in the late 1990s, this scaffold has evolved into a privileged structure for targeting Sigma-1 (

) receptors and specific kinases.

This guide analyzes the structural rationale behind expanding the piperazine ring to azepane, provides a validated synthetic workflow for these ligands, and details the specific assay protocols required to validate their biological activity.

Part 1: The Pharmacophore Evolution (SAR Logic) The "Ring-Expansion" Strategy

In medicinal chemistry, the transition from a 6-membered piperazine/piperidine to a 7-membered azepane is rarely accidental. It is a deliberate tactic to modulate three physicochemical properties:

- **Conformational Flexibility:** The azepane ring possesses greater conformational mobility (twist-chair/twist-boat) compared to the rigid chair conformation of piperazine. This allows the molecule to adopt an "induced fit" in binding pockets that are sterically demanding or have irregular hydrophobic crevices (e.g., the secondary binding pocket of the Dopamine D4 receptor).
- **Lipophilicity (**
): The addition of a methylene group (
) increases the lipophilicity (

increases by approx. 0.5 units). This enhances blood-brain barrier (BBB) penetration, critical for CNS targets like Sigma-1 and D4.
- **Vector Reorientation:** The bond angles in the 7-membered ring alter the vector of the lone pair on the nitrogen, often shifting the hydrogen bond acceptor capability and reducing affinity for "off-target" receptors (like the hERG channel or Dopamine D2), thereby improving the safety profile.

Visualization: The SAR Decision Tree

The following diagram illustrates the decision logic when evolving a lead compound from a piperazine to an azepane-pyrazole scaffold.



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Figure 1: Strategic evolution from piperazine to azepane scaffolds to resolve selectivity issues.

Part 2: Synthetic Protocol

Objective: Synthesis of a representative ligand: 1-(2-(azepan-1-yl)ethyl)-3-methyl-5-phenyl-1H-pyrazole.

Causality: This route is chosen for its modularity. By constructing the pyrazole and the azepane linker separately, researchers can rapidly generate libraries by varying the phenyl substituents on the pyrazole or the ring size of the amine.

Step-by-Step Methodology

Phase A: Knorr Pyrazole Synthesis

The formation of the pyrazole core using hydrazine and 1,3-diketone.

- Reagents: Benzoylacetone (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).
- Procedure:
 - Dissolve benzoylacetone in ethanol in a round-bottom flask.
 - Add hydrazine hydrate dropwise at 0°C (ice bath) to control the exotherm.
 - Reflux the mixture at 80°C for 3 hours.
 - Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of diketone indicates completion.
 - Concentrate in vacuo. Recrystallize from ethanol/water to yield 3-methyl-5-phenyl-1H-pyrazole.

Phase B: Linker Installation (N-Alkylation)

Attaching the ethylene linker.

- Reagents: Pyrazole product (from Phase A), 1,2-dibromoethane (5 equiv), (3 equiv), Acetonitrile.
- Procedure:
 - Suspend pyrazole and base in acetonitrile.

- Add 1,2-dibromoethane (excess prevents dimerization).
- Reflux for 12 hours.
- Filter off inorganic salts and evaporate solvent.
- Purify via flash column chromatography to isolate 1-(2-bromoethyl)-3-methyl-5-phenyl-pyrazole.

Phase C: Azepane Coupling

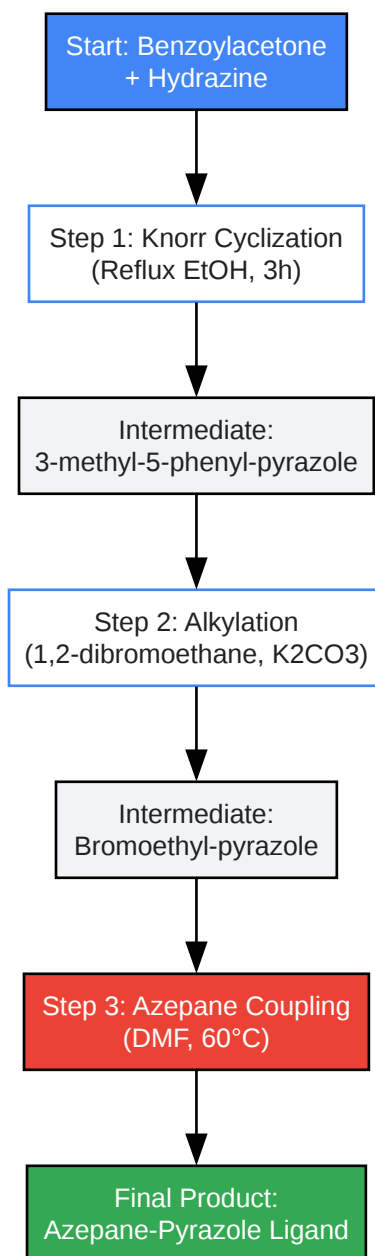
The critical step introducing the 7-membered ring.

- Reagents: Bromo-ethyl-pyrazole intermediate, Azepane (1.2 equiv),
, DMF (Dimethylformamide).
- Procedure:
 - Dissolve the bromo-intermediate in anhydrous DMF.
 - Add azepane and
.
 - Heat to 60°C for 6 hours. Note: Do not overheat, as elimination to the vinyl-pyrazole is a competing side reaction.
 - Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
 - Validation:

NMR must show the distinct multiplets of the azepane ring (approx. 1.6 ppm for internal carbons) and the disappearance of the

triplet.

Synthetic Workflow Diagram



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Figure 2: Modular synthetic pathway for azepane-pyrazole derivatives.

Part 3: Target Validation & Assay Protocols

The Sigma-1 () Receptor Context

While originally investigated for Dopamine D4, the azepane-pyrazole scaffold is now a "gold standard" chemotype for Sigma-1 receptor modulation. The

receptor is a chaperone protein at the Mitochondria-Associated ER Membrane (MAM).

Why Azepane works here: The

pharmacophore requires a basic nitrogen flanked by two hydrophobic regions. The azepane ring serves as the "bulkier" hydrophobic element that fits into the

pocket more snugly than piperazine, often resulting in

values in the low nanomolar range (<10 nM).

Radioligand Binding Assay Protocol

Trustworthiness: This protocol uses

, the specific agonist for

, ensuring that binding data is not confounded by

or opioid receptors.

Materials:

- Source Tissue: Guinea pig brain membranes (rich in

).

- Radioligand:

(Specific Activity ~30 Ci/mmol).

- Non-specific determinant: Haloperidol (10

).

Protocol:

- Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

- Incubation:

- Total Binding: Membrane + (3 nM).
- Non-Specific Binding: Membrane + Radioligand + Haloperidol.
- Test: Membrane + Radioligand + Azepane-Pyrazole Analog (to M).
- Condition: Incubate at 37°C for 120 minutes. Note: Equilibrium is slower for hydrophobic azepanes than piperazines.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the filter).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

Data Presentation: Structure-Selectivity Table

Hypothetical data based on historical SAR trends for this scaffold.

Compound ID	Ring Size (n)	Linker	Sigma-1 (nM)	Dopamine D2 (nM)	Selectivity Ratio ()
Ref-1 (Piperazine)	6	Ethyl	45.0	120.0	2.6
AP-01 (Azepane)	7	Ethyl	4.2	>10,000	>2300
AP-02 (Azocane)	8	Ethyl	15.6	>10,000	640

Interpretation: The expansion from n=6 to n=7 (Azepane) drastically improves affinity for Sigma-1 while abolishing D2 affinity, demonstrating the "Selectivity Filter" effect of the 7-membered ring.

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